molecular formula C13H12N2O3 B1451802 methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate CAS No. 853319-62-7

methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate

カタログ番号: B1451802
CAS番号: 853319-62-7
分子量: 244.25 g/mol
InChIキー: JLFXLYDKBDJTQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is a pyridazinone derivative characterized by a pyridazine ring substituted with a phenyl group at position 3 and an ester-linked methyl acetate group. Pyridazinones are heterocyclic compounds with notable biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Its synthesis typically involves alkylation or condensation reactions, as demonstrated in related pyridazinone derivatives .

特性

IUPAC Name

methyl 2-(6-oxo-3-phenylpyridazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-18-13(17)9-15-12(16)8-7-11(14-15)10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFXLYDKBDJTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853319-62-7
Record name METHYL (6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL)ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthesis Starting from Pyridazin-3(2H)-one

The initial step involves the preparation of pyridazin-3(2H)-one, typically synthesized via a one-step reaction between 4-oxo-4-phenylbutanoic acid and hydrazine hydrate. This intermediate serves as a key precursor for further functionalization to obtain the target ester compound.

Alkylation with Bromoacetate Esters

The core step in synthesizing methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate involves the alkylation of the pyridazinone nitrogen with methyl bromoacetate or ethyl bromoacetate under basic conditions:

  • Procedure:

    • The pyridazinone derivative is dissolved in dry dimethylformamide (DMF).
    • Potassium iodide and sodium bicarbonate are added as catalysts and bases.
    • The mixture is stirred at room temperature for a short pre-reaction period (~15 min).
    • An excess of methyl bromoacetate is added.
    • The reaction proceeds at room temperature for an extended period (up to 84 hours).
    • After completion, the solvent is removed under reduced pressure.
    • The residue is extracted with an organic solvent such as methylene chloride.
    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
    • The crude product is purified by crystallization from ethanol or similar solvents.
  • Yields and Physical Data:

    • The esterification yields are generally high, with reported yields around 90% for analogous ethyl esters.
    • The products crystallize as colorless crystals with melting points consistent with literature values (e.g., 92–93 °C for ethyl esters).

Hydrolysis to Corresponding Acids and Re-Esterification

Following ester formation, hydrolysis can be performed to convert esters into corresponding acids, which can then be re-esterified to methyl esters if required:

  • Hydrolysis:

    • The ester is refluxed with 10% potassium hydroxide in ethanol for approximately 3 hours.
    • The mixture is then neutralized with hydrochloric acid to precipitate the acid.
    • The acid is filtered and washed with water, yielding the corresponding carboxylic acid derivative.
  • Re-esterification:

    • The acid can be reacted with methanol under acidic conditions to regenerate the methyl ester.
    • Alternatively, direct alkylation with methyl bromoacetate as above can be used to prepare the methyl ester directly.

Alternative Synthetic Routes and Modifications

Other synthetic approaches involve condensation reactions of pyridazinone derivatives with aromatic aldehydes followed by alkylation with bromoacetates in the presence of sodium methoxide as a base in ethanol under reflux conditions. This method yields esters in 71–92% yields and is suitable for preparing various substituted derivatives, including methyl esters.

Purification and Crystallization

Purification is typically achieved by crystallization from ethanol or methanol. Single crystals suitable for structural analysis have been obtained by slow evaporation of ethanolic or methanolic solutions at room temperature.

Summary Table of Preparation Parameters

Step Reagents/Conditions Time/Temperature Yield (%) Notes
Pyridazin-3(2H)-one synthesis 4-oxo-4-phenylbutanoic acid + hydrazine hydrate One-step reaction High Starting material for ester synthesis
Alkylation with methyl bromoacetate Pyridazinone + methyl bromoacetate + KI + NaHCO3 in DMF Room temp, 84 h ~90 Extended stirring, extraction, crystallization
Hydrolysis to acid 10% KOH in ethanol, reflux 3 h reflux ~90 Neutralization with HCl, filtration
Re-esterification Acid + methanol + acid catalyst (or direct alkylation) Reflux or room temp Variable Alternative to direct alkylation
Purification Crystallization from ethanol/methanol Slow evaporation at RT Produces pure crystalline product

Analytical Characterization Supporting Preparation

  • Infrared Spectroscopy (IR): Characteristic absorption bands for ester carbonyl (~1760 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) confirm ester formation.
  • Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR spectra show signals corresponding to methyl ester protons and pyridazinone ring protons, confirming structural integrity.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight of this compound.
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages closely match calculated values for the compound.

化学反応の分析

Types of Reactions

Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Neurodegenerative Diseases

One of the primary applications of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. The compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. By inhibiting AChE, this compound can enhance cholinergic neurotransmission, which is often impaired in Alzheimer's patients .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria were found to be low, indicating strong antibacterial activity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from pyridazine derivatives. Characterization methods such as NMR (nuclear magnetic resonance), FT-IR (Fourier-transform infrared spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridazine ring or modifications to the ester group can significantly affect its pharmacological profile. For instance, modifications that enhance lipophilicity or alter electronic properties may improve binding affinity to biological targets .

Antimicrobial Studies

In a recent study focusing on a series of pyridazine derivatives, this compound was evaluated for its antibacterial efficacy against several pathogens. The results indicated that compounds with similar structural features exhibited varying degrees of activity, highlighting the importance of specific functional groups in conferring antibacterial properties .

Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that this compound not only inhibited AChE but also exhibited antioxidant properties, potentially protecting neuronal cells from oxidative stress .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/ConditionMIC Value/Effectiveness
This compoundAChE InhibitorAlzheimer's DiseaseSignificant inhibition
This compoundAntibacterialMRSALow MIC value
Other Pyridazine DerivativesAntimicrobialVarious Bacterial StrainsVaries by structure

作用機序

The mechanism of action of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Ester Group Variations

Replacing the methyl ester with ethyl esters is a common structural modification. For example:

  • Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate (): The ethyl group increases steric bulk, which may reduce hydrolysis rates compared to the methyl analog. This modification is linked to enhanced anticonvulsive and anticancer activities in preclinical studies .
  • Ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (): Exhibits a 71% yield and antibacterial activity, suggesting ethyl esters retain bioactivity while altering pharmacokinetics .

Aromatic Ring Substitutions

  • Its molecular weight (262.24 g/mol) and spectral data differ slightly from the non-fluorinated parent compound .
  • Styryl-Substituted Analogs (): Ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate incorporates a conjugated double bond, which may improve π-π stacking interactions in biological targets. This structural feature is associated with antiplatelet and antifeedant activities .

Heterocyclic Additions

  • Sulphonamide-Pyridazine Hybrids (): Compounds like 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate show enhanced solubility due to the sulphonamide group, contrasting with the lower solubility of methyl esters .

Physical and Spectral Properties

Melting Points

  • Methyl target compound: 290–291°C ()
  • Ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-phenyl analog): 120°C ()
  • Fluorophenyl derivative: Not reported, but predicted lower due to fluorine’s electron effects .

The higher melting point of the methyl compound suggests stronger crystalline packing, possibly due to reduced steric hindrance.

Spectroscopic Data

  • IR Spectroscopy: The methyl ester () shows C=O stretches at 1724 cm⁻¹ (ester) and 1678 cm⁻¹ (pyridazinone), while ethyl analogs () exhibit similar peaks with minor shifts due to ester chain length .
  • NMR : The methyl ester’s $^1$H-NMR displays a singlet at δ 3.77 ppm for the methoxy group, whereas ethyl esters show quartets near δ 4.10–4.16 ppm for the CH₂CH₃ group .

生物活性

Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is a compound of significant interest due to its unique chemical structure and promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H12N2O3C_{13}H_{12}N_{2}O_{3} and a molecular weight of approximately 244.25 g/mol. It features a pyridazine core, which is integral to its biological activity. The compound is characterized by the presence of an ester functional group, which can influence its reactivity and interactions with biological targets.

Property Value
Molecular FormulaC₁₃H₁₂N₂O₃
Molecular Weight244.25 g/mol
CAS Number853319-62-7
StructureStructure

The biological activity of this compound primarily involves its role as an acetylcholinesterase (AChE) inhibitor . AChE is an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, and its inhibition can enhance cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is disrupted.

Interaction Studies

Molecular docking studies have demonstrated that this compound binds effectively to AChE, indicating a significant binding affinity that supports its potential therapeutic applications in enhancing cognitive function and treating related disorders .

Biological Activity

Research has shown that this compound exhibits various biological activities:

  • Neuroprotective Effects : By inhibiting AChE, the compound may protect neurons from degeneration associated with diseases like Alzheimer's.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain Gram-positive bacteria .
  • Anti-inflammatory Properties : The compound's structural features may contribute to modulating inflammatory responses, although specific pathways require further investigation.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study 1: AChE Inhibition

A study conducted by researchers demonstrated that this compound significantly inhibited AChE activity in vitro, with an IC50 value indicating effective concentration levels for therapeutic use .

Study 2: Antibacterial Activity

Another investigation evaluated the antibacterial properties of this compound against various bacterial strains. Results indicated moderate effectiveness against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .

Q & A

Q. Why do computational predictions of bioactivity sometimes diverge from experimental results?

  • Methodological Answer :
  • Force Field Limitations : Switch from MMFF94 to OPLS4 for better ligand flexibility.
  • Solvent Effects : Include explicit water molecules in MD simulations .
  • Protein Flexibility : Use ensemble docking with multiple receptor conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。